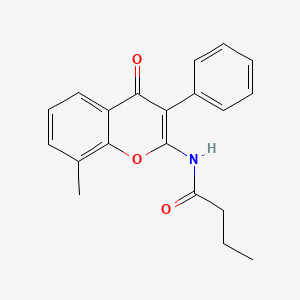

N-(8-méthyl-4-oxo-3-phényl-4H-chromen-2-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide is a synthetic organic compound belonging to the chromene family. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system. This compound is characterized by its unique structure, which includes a chromen-2-yl moiety substituted with a butanamide group.

Applications De Recherche Scientifique

N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

The primary targets of N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s known that the 2h/4h-chromene scaffold, which this compound contains, exhibits noteworthy potency in various biological activities . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Compounds with a similar 2H/4H-chromene structure have been found to exhibit diverse biological activities, suggesting they may interact with multiple pathways .

Result of Action

Compounds with a similar 2h/4h-chromene structure have shown various biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic, and antituberculosis activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide typically involves multi-step organic reactions. One common method includes the condensation of 8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the chromene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or chromenes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 8-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate

- 8-methyl-4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate

- 2-hydroxy-3-(5-hydroxy-7,8-dimethoxy-4-oxo-4H-chromen-2-yl)phenyl β-D-glucopyranoside

Uniqueness

N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its butanamide group enhances its solubility and reactivity, making it a valuable compound for various applications.

Activité Biologique

N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and related research findings.

Chemical Structure and Properties

The compound N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide features a chromene backbone, which is known for various biological properties. The chromene structure is characterized by a fused benzopyran system, which contributes to its interaction with biological targets.

1. Anticancer Activity

Research indicates that compounds similar to N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide exhibit significant anticancer properties. A study highlighted that derivatives of chromene compounds can inhibit the proliferation of breast cancer cells by modulating key signaling pathways. Specifically, they were found to suppress the expression of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis .

Table 1: Anticancer Activity of Chromene Derivatives

| Compound | Cancer Type | Mechanism of Action | IC50 (μM) |

|---|---|---|---|

| DK4023 | MDA-MB-231 | Inhibition of MMP9 | 15.2 |

| Compound X | Breast Cancer | ERK pathway modulation | 10.4 |

2. Anti-inflammatory Effects

The anti-inflammatory potential of chromene derivatives has been well-documented. These compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and certain cancers. Studies have shown that N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide may exhibit similar inhibitory effects on COX enzymes, thereby reducing inflammation .

3. Neuroprotective Properties

Benzofuran and chromone-based compounds have demonstrated neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's. They inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine, thus enhancing cholinergic neurotransmission . This mechanism suggests that N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide could also possess neuroprotective properties.

Case Studies

Case Study 1: Breast Cancer Inhibition

In vitro studies on MDA-MB-231 cells showed that treatment with a derivative of N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide led to a significant decrease in cell motility and invasion capabilities. The compound inhibited TNFα-induced signaling pathways that promote cancer cell aggressiveness .

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of similar chromene compounds in a rat model of arthritis. The results indicated a marked reduction in paw swelling and inflammatory markers following treatment with these compounds, suggesting their potential as therapeutic agents for inflammatory diseases .

Research Findings

Recent research has focused on the synthesis and characterization of N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide and its derivatives. The crystal structure analysis revealed important interactions that stabilize the molecule, which may contribute to its biological activity . Additionally, molecular docking studies have suggested favorable binding affinities to various biological targets, indicating potential therapeutic applications.

Propriétés

IUPAC Name |

N-(8-methyl-4-oxo-3-phenylchromen-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-3-8-16(22)21-20-17(14-10-5-4-6-11-14)18(23)15-12-7-9-13(2)19(15)24-20/h4-7,9-12H,3,8H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLGWTUHGMDOSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C(=O)C2=CC=CC(=C2O1)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.